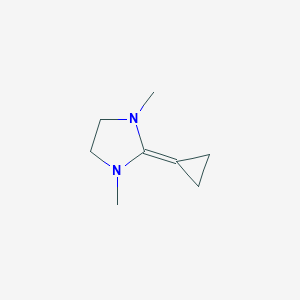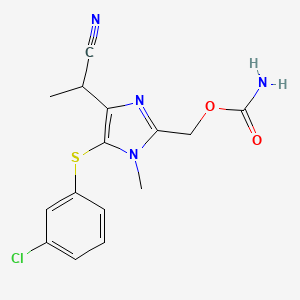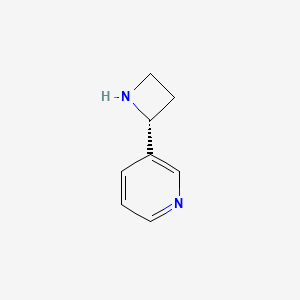
(R)-3-(Azetidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Azetidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring fused to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Azetidin-2-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the α-lithiation-borylation of N-Botc azetidine, which is then reacted with α-triisopropylbenzoyloxy organolithiums to give homologated boronic esters. These esters can be further oxidized, homologated, arylated, and deprotected to yield a range of α-substituted azetidines .
Industrial Production Methods
Industrial production methods for ®-3-(Azetidin-2-yl)pyridine are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while being cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-3-(Azetidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or pyridine rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, boronic esters, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidine-pyridine compounds.
Scientific Research Applications
®-3-(Azetidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ®-3-(Azetidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-2-yl)pyridine
- 4-(Azetidin-2-yl)pyridine dihydrochloride
Uniqueness
®-3-(Azetidin-2-yl)pyridine is unique due to its specific stereochemistry and the position of the azetidine ring on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m1/s1 |
InChI Key |
KUPJKPMGKUDEHS-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
C1CNC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


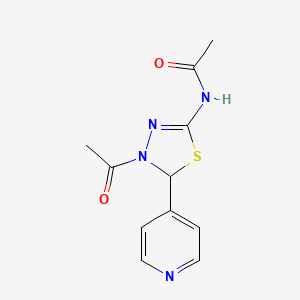

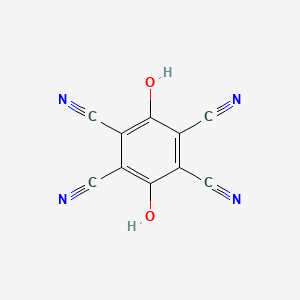
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
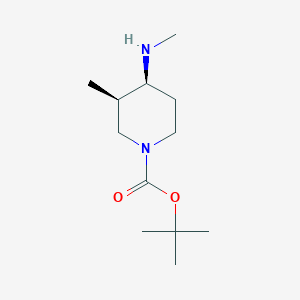
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
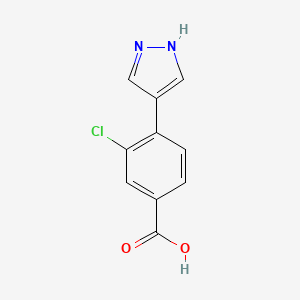
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
